molecular formula C15H14N2O2 B14264643 N-(4-Acetylphenyl)-2-aminobenzamide CAS No. 188838-84-8

N-(4-Acetylphenyl)-2-aminobenzamide

Cat. No.: B14264643
CAS No.: 188838-84-8
M. Wt: 254.28 g/mol
InChI Key: CLWZTTGJXVMOGE-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-aminobenzamide is an organic compound with the molecular formula C15H14N2O2 It is a derivative of benzamide and features both an acetyl group and an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-2-aminobenzamide typically involves the reaction of 4-acetylphenylamine with 2-aminobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-2-aminobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted benzamide derivatives.

Scientific Research Applications

N-(4-Acetylphenyl)-2-aminobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Acetylphenyl)-2-aminobenzamide is unique due to its combination of an acetyl group and an amino group attached to a benzene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

188838-84-8

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-aminobenzamide

InChI

InChI=1S/C15H14N2O2/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16/h2-9H,16H2,1H3,(H,17,19)

InChI Key

CLWZTTGJXVMOGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

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